1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid

Description

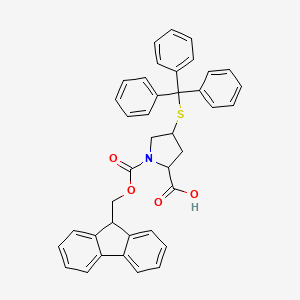

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid is a protected amino acid derivative featuring a pyrrolidine backbone. The compound is modified with two key functional groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.

- Tritylsulfanyl (S-trityl): A bulky sulfur-containing group at the 4-position of the pyrrolidine ring, which serves as a protective moiety for thiol functionalities or as a steric hindrance agent in synthetic pathways.

The molecular formula can be inferred as C₃₉H₃₃NO₄S, with an estimated molecular weight of 611.8 g/mol (calculated based on substituent contributions). This compound is primarily utilized in organic synthesis, particularly in the preparation of peptidomimetics or constrained peptides, where steric and electronic properties of the tritylsulfanyl group influence regioselectivity and reaction kinetics.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBJBMXEGJSHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trityl group to protect the thiol group. The final step involves the formation of the pyrrolidine ring. Common reagents used in these reactions include Fmoc-Cl, trityl chloride, and various bases and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The trityl group can be oxidized to form sulfoxides or sulfones.

Reduction: The Fmoc group can be removed under reductive conditions.

Substitution: The trityl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the trityl group can yield sulfoxides or sulfones, while reduction of the Fmoc group yields the free amine .

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the large-scale synthesis of peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid involves the protection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trityl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The tritylsulfanyl group in the target compound provides greater steric bulk compared to CF₃ or F substituents, making it advantageous for shielding reactive sites during synthesis .

- Electronic Properties : The electron-withdrawing CF₃ group in the trifluoromethyl derivative increases electrophilicity, whereas the tritylsulfanyl group is less polar, favoring hydrophobic interactions .

- Core Structure : Piperazine-based analogs (e.g., ) differ in ring size, offering distinct conformational dynamics compared to pyrrolidine derivatives .

Physicochemical Properties

Key Observations:

- The tritylsulfanyl group likely reduces solubility in aqueous media compared to fluorine or CF₃ derivatives, necessitating organic solvents for handling .

- The piperazine derivative’s higher boiling point and vapor pressure suggest greater thermal stability .

Reactivity and Stability

- Tritylsulfanyl Group : Resists nucleophilic attack due to steric hindrance, making it stable under basic conditions. However, the sulfur atom may oxidize under harsh oxidative conditions.

- Trifluoromethyl Group : Enhances resistance to metabolic degradation, a key feature in medicinal chemistry .

Biological Activity

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-trityl sulfanylpyrrolidine, is a synthetic organic compound notable for its applications in medicinal chemistry and peptide synthesis. This compound features a complex structure that includes a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a trityl sulfanyl moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 385.43 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to Fmoc-trityl sulfanylpyrrolidine exhibit various biological activities, including:

- Antioxidant Properties : Certain derivatives have shown the ability to scavenge free radicals.

- Anticancer Activity : Structural analogs have been evaluated for their potential to inhibit cancer cell growth.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of Fmoc-trityl sulfanylpyrrolidine is primarily attributed to its interaction with biological macromolecules, such as proteins and nucleic acids. The Fmoc group serves as a protective agent during peptide synthesis, enhancing the stability and solubility of the compound. The trityl sulfanyl group may also contribute to its reactivity and binding affinity to target biomolecules.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals in vitro | |

| Anticancer | Inhibition of proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of related compounds, it was found that Fmoc derivatives exhibited significant free radical scavenging activity. The mechanism involved the donation of hydrogen atoms from the hydroxyl groups present in the structure, thereby neutralizing reactive oxygen species (ROS).

Case Study 2: Anticancer Potential

A series of experiments demonstrated that certain analogs of Fmoc-trityl sulfanylpyrrolidine inhibited the growth of various cancer cell lines. For instance, an IC50 value of 15 µM was reported against human breast cancer cells, indicating a promising therapeutic index for further development.

Table 2: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Fmoc-trityl sulfanylpyrrolidine | MCF-7 (Breast Cancer) | 15 |

| Related Analog A | HeLa (Cervical Cancer) | 10 |

| Related Analog B | A549 (Lung Cancer) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.